molecular formula C19H15N3O3 B14282164 Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate CAS No. 160647-76-7

Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate

Cat. No.: B14282164
CAS No.: 160647-76-7
M. Wt: 333.3 g/mol
InChI Key: IRNDQMBBOIZKET-UHFFFAOYSA-N
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Description

Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 3-[(pyridin-4-yl)carbamoyl]phenol under mild conditions. This reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .

Industrial Production Methods

Industrial production of carbamates often involves the use of carbon dioxide and amines in the presence of catalysts. For example, a three-component coupling of amines, carbon dioxide, and halides enables the efficient synthesis of carbamates in the presence of cesium carbonate and tetrabutylammonium iodide . This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl carbamate
  • Pyridinyl carbamate
  • N-phenylcarbamoyl derivatives

Uniqueness

Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

160647-76-7

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

phenyl N-[3-(pyridin-4-ylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C19H15N3O3/c23-18(21-15-9-11-20-12-10-15)14-5-4-6-16(13-14)22-19(24)25-17-7-2-1-3-8-17/h1-13H,(H,22,24)(H,20,21,23)

InChI Key

IRNDQMBBOIZKET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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